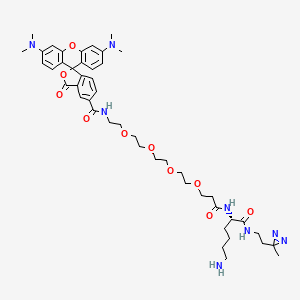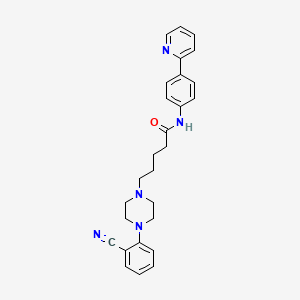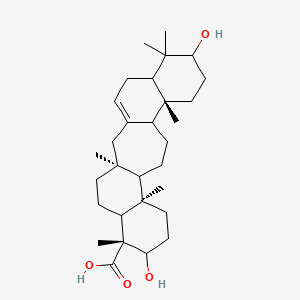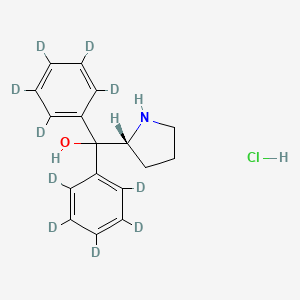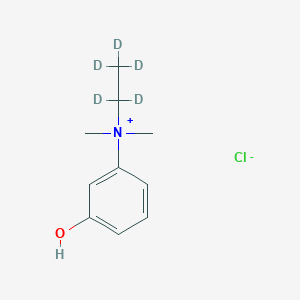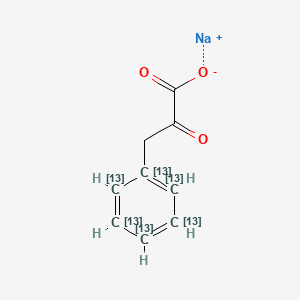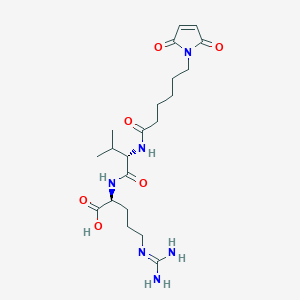
Mc-Leu-Gly-Arg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mc-Leu-Gly-Arg is a cleavable ether linker used in the design of antibody-drug conjugates (ADC). This compound plays a crucial role in targeted drug delivery systems, particularly in cancer therapy, by linking the drug to the antibody and ensuring its release at the target site .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Leu-Gly-Arg involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides and protected by groups like fluorenylmethyloxycarbonyl (Fmoc). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and lyophilization is employed to obtain the final product in a stable, dry form .
化学反応の分析
Types of Reactions
Mc-Leu-Gly-Arg undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, meaning it can be broken down under specific conditions to release the drug from the antibody.
Hydrolysis: The ether bond in this compound can be hydrolyzed, leading to the release of the drug payload.
Common Reagents and Conditions
Cleavage Reactions: Typically involve acidic or enzymatic conditions to break the ether bond.
Hydrolysis: Often performed under acidic or basic conditions, depending on the desired rate and specificity of the reaction.
Major Products Formed
The primary product formed from the cleavage of this compound is the free drug, which is then able to exert its therapeutic effects at the target site .
科学的研究の応用
Mc-Leu-Gly-Arg has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a model compound for studying cleavage reactions.
Biology: Employed in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the production of advanced pharmaceuticals and biotechnological products.
作用機序
Mc-Leu-Gly-Arg functions as a cleavable linker in antibody-drug conjugates. The mechanism involves the selective cleavage of the ether bond under specific conditions, releasing the drug at the target site. This targeted release enhances the therapeutic efficacy of the drug while reducing systemic toxicity. The molecular targets and pathways involved include the specific binding of the antibody to the cancer cell surface antigens, followed by internalization and cleavage of the linker to release the drug .
類似化合物との比較
Similar Compounds
Val-Cit-PABC: Another cleavable linker used in ADCs, known for its stability and efficient drug release.
Gly-Phe-Leu-Gly: A peptide linker used in various drug delivery systems.
Ala-Leu-Ala: A cleavable linker with applications in targeted drug delivery.
Uniqueness
Mc-Leu-Gly-Arg is unique due to its specific cleavage properties and stability, making it highly effective in targeted drug delivery systems. Its design ensures efficient drug release at the target site, enhancing therapeutic outcomes and minimizing side effects .
特性
分子式 |
C21H34N6O6 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H34N6O6/c1-13(2)18(19(31)25-14(20(32)33)7-6-11-24-21(22)23)26-15(28)8-4-3-5-12-27-16(29)9-10-17(27)30/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,25,31)(H,26,28)(H,32,33)(H4,22,23,24)/t14-,18-/m0/s1 |
InChIキー |
NTBWOJLJKKZQNX-KSSFIOAISA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
正規SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


